molecular formula C17H23NO3 B2974573 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide CAS No. 2320221-90-5

2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide

Cat. No. B2974573
CAS RN: 2320221-90-5
M. Wt: 289.375
InChI Key: ODHOEOOEVASDCJ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide, also known as MS-245, is a synthetic compound that has been developed for its potential use as a therapeutic agent. It belongs to the class of spirocyclic compounds and has been found to exhibit a range of interesting biological activities.

Mechanism of Action

The exact mechanism of action of 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. It has also been found to inhibit the activity of PDE4, an enzyme that is involved in the regulation of intracellular cyclic AMP levels. In addition, 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to activate the protein kinase A (PKA) signaling pathway, which is involved in the regulation of various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has also been found to induce apoptosis in cancer cells, suggesting its potential as a cancer therapy. In addition, 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been shown to increase the levels of cyclic AMP, which is involved in the regulation of various cellular processes, including cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the role of these enzymes and pathways in various biological processes. However, one limitation of using 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide. One potential direction is the development of 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide as a cancer therapy. Further studies are needed to determine its efficacy and safety in vivo. Another potential direction is the study of the role of 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide in the regulation of intracellular signaling pathways, such as the PKA signaling pathway. Finally, the development of new synthetic methods for 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide may lead to the discovery of new compounds with improved biological activities.

Synthesis Methods

2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the reaction of 2-methoxyphenol with ethyl chloroacetate to form 2-(2-methoxyphenyl)acetic acid ethyl ester. This intermediate is then reacted with 1,7-dibromoheptane to form 2-(2-methoxyphenyl)-N-(7-bromospiro[3.5]nonan-1-yl)acetamide. Finally, the bromine atom is replaced with an amino group using sodium azide and palladium on carbon to form 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-cancer properties. It has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. 2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide has also been found to induce apoptosis in cancer cells, suggesting its potential as a cancer therapy.

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-14-5-3-2-4-13(14)12-16(19)18-15-6-7-17(15)8-10-21-11-9-17/h2-5,15H,6-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOEOOEVASDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide

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